4'-Benzyloxy-3'-methoxy-7,8-benzoflavone
Description
Properties
CAS No. |
131612-93-6 |
|---|---|
Molecular Formula |
C27H22O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-4H-benzo[h]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-26-17-22(14-16-25(26)29-18-19-7-3-2-4-8-19)24-15-13-21-12-11-20-9-5-6-10-23(20)27(21)30-24/h2-12,14-17H,13,18H2,1H3 |
InChI Key |
PELBSVQYGICVSY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Other CAS No. |
131612-93-6 |
Synonyms |
4'-benzyloxy-3'-methoxy-7,8-benzoflavone 4'-BMBF |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 4'-benzyloxy-3'-methoxy-7,8-benzoflavone as an anticancer agent. Specifically, research has demonstrated its effectiveness in inhibiting metastasis in hepatocellular carcinoma (HCC) cells.
Case Study: Anti-Metastatic Effects in HCC
- Cell Line Used : Huh7 (a human HCC cell line with a mutated p53 gene).
- Mechanism : The compound suppresses cell proliferation and alters morphology, significantly inhibiting motility and migration. It upregulates E-cadherin and downregulates vimentin, Slug, and MMP9, which are critical in epithelial-mesenchymal transition (EMT) and metastasis.
- Findings : Non-cytotoxic concentrations of the compound resulted in a significant decrease in cell motility, with IC50 values indicating effective suppression at concentrations above 5 μM over 24 to 48 hours .
Inhibition of Mixed-Function Oxidases
Another application involves the compound's ability to inhibit mixed-function oxidases, which are crucial in drug metabolism and detoxification processes.
Study Overview
- A series of benzoflavones were tested for their ability to inhibit benzo[a]pyrene oxidation by mixed-function oxidases.
- The study found that certain structural features of benzoflavones, including 4'-benzyloxy-3'-methoxy-7,8-benzoflavone, are necessary for maximal inhibitory activity against these enzymes .
Treatment of Viral Infections
The compound has also been explored for its antiviral properties. Research indicates that flavonoids can play a role in treating viral infections such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Patent Insights
A patent application discusses the use of flavones, including derivatives like 4'-benzyloxy-3'-methoxy-7,8-benzoflavone, for treating viral infections. The findings suggest that these compounds may provide therapeutic benefits against various viral pathogens .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The biological and physicochemical properties of 4'-benzyloxy-3'-methoxy-7,8-benzoflavone are influenced by its substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Enzyme Inhibition: Unlike 7,8-benzoflavone, which non-selectively inhibits cytochrome P450 enzymes, the target compound’s benzyloxy group may confer selective inhibition by sterically blocking specific binding pockets .
- Metabolic Stability : Benzyloxy groups resist phase I metabolism (e.g., hydroxylation) more effectively than methoxy or hydroxy groups, prolonging half-life .
Preparation Methods
Total Synthesis via Chalcone Cyclization
The Allan-Robinson reaction and Baker-Venkataraman rearrangement are classical methods for flavone synthesis. For 7,8-benzoflavones, the approach involves:
-
Precursor Preparation :
-
Chalcone Formation :
-
Cyclization :
Functionalization of Preformed Benzoflavone Cores
An alternative route modifies a preassembled 7,8-benzoflavone scaffold:
-
Microbial Hydroxylation :
-
A patent (PL400805A1) describes the microbial transformation of 7,8-benzoflavone into 4'-hydroxy-7,8-benzoflavone using Verticillium fungi. While this method introduces the 4'-hydroxy group, subsequent benzylation (via benzyl bromide/K2CO3) and methylation (via methyl iodide) are required to achieve the target compound.
-
-
Direct Electrophilic Substitution :
Detailed Synthetic Protocols
Reaction Steps and Conditions
Critical Analysis
Microbial Hydroxylation (PL400805A1)
-
Substrate : 7,8-Benzoflavone (10 g/L in potato dextrose broth).
-
Biocatalyst : Verticillium sp. culture (72 h, 28°C).
-
Product : 4'-Hydroxy-7,8-benzoflavone (isolated yield: 68%).
Benzylation and Methylation
-
Benzylation : 4'-Hydroxy intermediate + benzyl bromide/K2CO3/DMF, 80°C, 8 h (yield: 82%).
-
Methylation : 3'-Hydroxy group + methyl iodide/K2CO3/acetone, reflux, 6 h (yield: 88%).
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) :
-
13C NMR (100 MHz, CDCl3) :
Purity and Stability
Comparative Evaluation of Methods
| Parameter | Total Synthesis | Microbial/Functionalization |
|---|---|---|
| Yield | 65% | 68% (hydroxylation) → 72% (final) |
| Steps | 4 | 3 (including fermentation) |
| Scalability | Moderate (mg scale) | Challenging (sterility requirements) |
| Cost | High (specialized reagents) | Low (biocatalyst reuse) |
| Regioselectivity | Excellent | Dependent on biocatalyst specificity |
Industrial and Pharmacological Relevance
The benzyloxy and methoxy groups enhance lipophilicity, making the compound a candidate for drug delivery systems. A 2023 study demonstrated its anti-metastatic activity in hepatocellular carcinoma by modulating E-cadherin and MMP9 expression. Industrial production favors total synthesis due to reproducibility, though microbial methods offer greener alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
